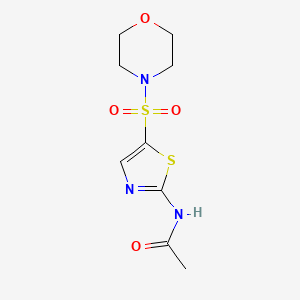

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide

Description

N-(5-(Morpholinosulfonyl)thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole ring substituted at the 5-position with a morpholinosulfonyl group. The morpholino moiety enhances solubility and bioavailability, while the sulfonyl group contributes to electron-withdrawing effects, influencing binding interactions with biological targets .

Properties

IUPAC Name |

N-(5-morpholin-4-ylsulfonyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S2/c1-7(13)11-9-10-6-8(17-9)18(14,15)12-2-4-16-5-3-12/h6H,2-5H2,1H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGVACGFGCXGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide typically involves the reaction of a thiazole derivative with a morpholine sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.

Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines. Substitution reactions can result in the replacement of the morpholine group with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antibacterial, and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The morpholine group can enhance the compound’s solubility and facilitate its transport within biological systems. The acetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares the substituents, molecular weights, and key properties of N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide with structurally related acetamide derivatives:

Key Observations :

- Thermal Stability : Melting points vary widely; compounds with rigid frameworks (e.g., GB31’s thiazolidinedione) exhibit higher melting points (~290°C) than nitro-substituted derivatives (~200°C) .

Enzyme Inhibition

- MAO-B and BChE Inhibition: Compounds like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide show dual inhibition of MAO-B (IC₅₀ = 0.028 µM) and BChE, attributed to the acetamide-thiazole scaffold .

- Urease Inhibition: N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide exhibits superior urease inhibition (IC₅₀ = 1.2 µM) due to H-bonding interactions at the enzyme’s non-metallic site .

- HDAC/Sirt Inhibition : Thiazolidinedione derivatives (e.g., GB31) demonstrate potent inhibition of histone deacetylases (HDACs) and sirtuins, linked to their electrophilic warheads .

Antiproliferative Activity

Research Findings and Implications

Pharmacokinetic Advantages

- Selectivity : The sulfonyl group may enhance selectivity for enzymes with polar active sites (e.g., MAO-B over MAO-A), as seen in related compounds .

Biological Activity

N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies, data tables, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological properties, combined with a morpholinyl sulfonamide moiety. This structural combination is hypothesized to enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, sulfonamide derivatives have demonstrated substantial in vitro and in vivo antitumor activities through various mechanisms including:

- Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in DNA synthesis, and its inhibition can lead to cancer cell death.

- Cell Cycle Arrest : Many sulfonamide derivatives induce cell cycle arrest, particularly in the G1 phase, which prevents cancer cells from proliferating.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| Compound A | 1.84 | MCF-7 | Induction of apoptosis |

| Compound B | 3.31 | HCT-116 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Sulfonamide compounds have been shown to possess broad-spectrum antibacterial and antifungal activities.

Mechanisms of Antimicrobial Action

- Inhibition of Bacterial Growth : Compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) that indicate their effectiveness against various pathogens.

- Biofilm Disruption : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial for the virulence of many bacteria.

Table 2: Antimicrobial Activity Data

| Compound Name | MIC (µg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| Compound C | 0.22 | Staphylococcus aureus | Bactericidal |

| Compound D | 31.25 | Candida albicans | Antifungal |

| This compound | TBD | TBD | TBD |

Case Studies

- In Vitro Studies : A study examining the effects of various thiazole derivatives on cancer cell lines demonstrated that certain structural modifications significantly enhanced cytotoxicity against MCF-7 and HCT-116 cells.

- Molecular Docking Studies : Molecular docking simulations have indicated that this compound may bind effectively to DHFR, suggesting a mechanism for its anticancer activity.

Q & A

Basic: What are the established synthetic routes for N-(5-(morpholinosulfonyl)thiazol-2-yl)acetamide, and what reaction conditions are critical for optimal yield?

Methodological Answer:

The synthesis typically involves a multi-step process:

Intermediate Preparation : Start with 2-amino-5-substituted thiazole derivatives. For example, diazonium salts react with acrolein to form 3-aryl-2-chloropropanals, which cyclize with thiourea to yield 2-amino-5-R-benzylthiazoles .

Chloroacetylation : React the thiazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) or DMAP (dimethylaminopyridine) to form chloroacetamide derivatives. For example, 2-chloro-N-(thiazol-2-yl)acetamide is synthesized under reflux in DMF with catalytic KI .

Morpholinosulfonyl Incorporation : Introduce the morpholinosulfonyl group via nucleophilic substitution. A sulfur solution in morpholine is stirred to generate polysulfides, which react with chloroacetamide intermediates to form the final compound .

Key Conditions :

- Use anhydrous solvents (DMF, THF) to avoid hydrolysis.

- Optimize reaction time (e.g., 5 minutes for polysulfide formation) and temperature (reflux at 80–100°C).

- Monitor reactions via TLC (e.g., silica gel, ethyl acetate/hexane eluent) .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

- X-ray Crystallography : For related thiazole-acetamide analogs (e.g., N-(thiazol-2-yl)acetamide), single-crystal X-ray diffraction confirms bond lengths (C–S: 1.68 Å), angles, and spatial arrangement. Data collected at 173 K using MoKα radiation (λ = 0.71073 Å) with a Bruker SMART1000 CCD diffractometer .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl) and δ 170–175 ppm (C=O).

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfonyl S=O) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 328 for C₁₀H₁₄N₃O₃S₂) .

Advanced: How do structural modifications at the thiazole ring influence biological activity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Substitution with morpholinosulfonyl enhances solubility and enzyme-binding affinity (e.g., OGA inhibition) by increasing hydrogen-bonding interactions .

- Aromatic Substituents : Fluorine or bromine at the thiazole 4-position improves cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) by enhancing hydrophobic interactions with target proteins .

- Hybrid Pharmacophores : Incorporating triazole or benzimidazole moieties (e.g., compound 9c in ) enhances apoptosis via dual kinase inhibition (e.g., EGFR and VEGFR2) .

Experimental Design : - Use MTT assays ( ) to compare IC₅₀ values.

- Perform molecular docking (AutoDock Vina) to predict binding modes to targets like β-tubulin or DNA topoisomerase .

Advanced: What strategies mitigate low purity in the final product during scale-up?

Methodological Answer:

- Recrystallization : Use solvent systems like ethanol/water or pet-ether to remove unreacted intermediates. For example, compound 2 in achieved >98% purity after recrystallization .

- Column Chromatography : Silica gel (60–120 mesh) with gradient elution (ethyl acetate:hexane = 1:3 to 1:1) effectively separates sulfonamide byproducts .

- HPLC-PDA : Monitor purity at 254 nm using a C18 column (acetonitrile/0.1% TFA mobile phase). Adjust pH to 3.0 to suppress sulfonic acid degradation .

Advanced: How do computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate protein-ligand stability. For morpholinosulfonyl derivatives, MD reveals stable hydrogen bonds with OGA’s catalytic residues (e.g., Asp285) over 100 ns trajectories .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The sulfonyl group’s electron-deficient nature (LUMO = -1.8 eV) facilitates nucleophilic attacks in enzyme inhibition .

- ADMET Prediction : SwissADME estimates logP = 1.9 and BBB permeability, guiding in vivo testing prioritization .

Basic: What biological activities are reported for thiazole-acetamide analogs?

Methodological Answer:

- Anticancer Activity : N-(5-R-benzylthiazol-2-yl) derivatives induce apoptosis in HCT-116 cells (IC₅₀ = 7.2 µM) via caspase-3 activation .

- Enzyme Inhibition : Morpholinosulfonyl derivatives inhibit O-GlcNAcase (OGA) with Ki = 0.8 nM, altering protein glycosylation in neurodegenerative models .

- Antimicrobial Activity : Thiazole-triazole hybrids (e.g., compound 9a in ) show MIC = 4 µg/mL against S. aureus by disrupting cell wall synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.